molecular formula C30H60NO8P B1589316 1,2-diundecanoyl-sn-glycero-3-phosphocholine CAS No. 27869-47-2

1,2-diundecanoyl-sn-glycero-3-phosphocholine

Cat. No.: B1589316
CAS No.: 27869-47-2
M. Wt: 593.8 g/mol
InChI Key: XCCDCYFQYUARAY-UHFFFAOYSA-N
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Description

1,2-diundecanoyl-sn-glycero-3-phosphocholine is an organic compound belonging to the class of phospholipids. It is a derivative of glycerophosphocholine, characterized by the presence of two undecanoyloxy groups attached to the glycerol backbone and a trimethylazaniumyl group linked to the phosphate moiety. This compound is known for its amphiphilic nature, making it useful in various applications, including as a surfactant and in biological membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-diundecanoyl-sn-glycero-3-phosphocholine typically involves the esterification of glycerol with undecanoic acid, followed by phosphorylation and quaternization. A common synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

1,2-diundecanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Substitution: Nucleophiles such as halides or thiols.

Major Products

Scientific Research Applications

1,2-diundecanoyl-sn-glycero-3-phosphocholine has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
  • 2,3-Di(heptadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
  • 1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine

Uniqueness

1,2-diundecanoyl-sn-glycero-3-phosphocholine is unique due to its specific chain length (undecanoyloxy groups), which imparts distinct physicochemical properties such as solubility and membrane interaction characteristics. Compared to similar compounds with different chain lengths, it offers a balance between hydrophobicity and hydrophilicity, making it versatile for various applications .

Properties

IUPAC Name

2,3-di(undecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H60NO8P/c1-6-8-10-12-14-16-18-20-22-29(32)36-26-28(27-38-40(34,35)37-25-24-31(3,4)5)39-30(33)23-21-19-17-15-13-11-9-7-2/h28H,6-27H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCDCYFQYUARAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H60NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435535
Record name 1,2-diundecanoyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

593.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27869-47-2
Record name 1,2-diundecanoyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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